REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.[N:10]([C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1)=[N+:11]=[N-:12].[OH-].[Na+]>C(O)C.O>[N:10]([C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[C:7]2[CH2:8][CH:3]([O:2][CH3:1])[CH2:4][C:5](=[CH:17][C:16]3[CH:19]=[CH:20][C:13]([N:10]=[N+:11]=[N-:12])=[CH:14][CH:15]=3)[C:6]2=[O:9])=[CH:15][CH:14]=1)=[N+:11]=[N-:12] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1CCC(CC1)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was subjected to reaction in a brown flask at room temperature for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
CUSTOM
|
Details
|
were separated by suction filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from methyl Cellosolve
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(C=C2C(C(CC(C2)OC)=CC2=CC=C(C=C2)N=[N+]=[N-])=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |